[5-(4-Chlorophenyl)furan-2-yl]methanol is an organic compound containing a furan ring substituted with a 4-chlorophenyl group at the 5-position and a hydroxymethyl group at the 2-position. While not extensively studied, it has been identified as a product of the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs during food heating. [] Specifically, it has been isolated from model systems using glucose and lysine as reactants. [] The compound's presence in food, particularly bread, has been confirmed, and its concentration appears to be influenced by factors such as bread type and toasting level. []
The primary application of [5-(4-Chlorophenyl)furan-2-yl]methanol identified in the provided literature is as a research tool for studying the Maillard reaction and its products. [, ] It serves as a model compound to understand the formation, structure, and potential bioactivity of furan derivatives generated during food processing. Its presence in bread, a common food product, further highlights its relevance to food chemistry and potentially human health. []
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